molecular formula C18H32O4 B2590026 1,3-Diethyl 2-undecylidenepropanedioate CAS No. 1314006-44-4

1,3-Diethyl 2-undecylidenepropanedioate

Cat. No.: B2590026
CAS No.: 1314006-44-4
M. Wt: 312.45
InChI Key: HIJBXZSGPFEYDT-UHFFFAOYSA-N
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Description

1,3-Diethyl 2-undecylidenepropanedioate: is an organic compound with the molecular formula C18H32O4 It is a derivative of propanedioic acid, characterized by the presence of two ethyl groups and an undecylidene group attached to the propanedioate core

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,3-Diethyl 2-undecylidenepropanedioate can be synthesized through the esterification of propanedioic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester bond.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions: 1,3-Diethyl 2-undecylidenepropanedioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols.

    Substitution: The ester groups in the compound can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of amides or thioesters.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Amides or thioesters.

Scientific Research Applications

1,3-Diethyl 2-undecylidenepropanedioate has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways. Its interactions with biological molecules provide insights into enzyme specificity and activity.

    Medicine: Research into the pharmacological properties of this compound may reveal potential therapeutic applications, such as its use as a precursor for drug development.

    Industry: The compound’s properties make it suitable for use in the production of specialty chemicals, polymers, and other industrial materials.

Mechanism of Action

The mechanism of action of 1,3-diethyl 2-undecylidenepropanedioate involves its interaction with specific molecular targets and pathways. The compound may act as a substrate for enzymes, undergoing enzymatic transformations that lead to the formation of biologically active metabolites. These metabolites can then interact with cellular receptors or other biomolecules, modulating various physiological processes.

Comparison with Similar Compounds

  • 1,3-Diethyl 2-decenylidenepropanedioate
  • 1,3-Diethyl 2-dodecylidenepropanedioate
  • 1,3-Diethyl 2-tridecylidenepropanedioate

Comparison: 1,3-Diethyl 2-undecylidenepropanedioate is unique due to its specific undecylidene group, which imparts distinct chemical and physical properties compared to its analogs. The length and branching of the alkyl chain can influence the compound’s reactivity, solubility, and interaction with other molecules. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

diethyl 2-undecylidenepropanedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H32O4/c1-4-7-8-9-10-11-12-13-14-15-16(17(19)21-5-2)18(20)22-6-3/h15H,4-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIJBXZSGPFEYDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCC=C(C(=O)OCC)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H32O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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